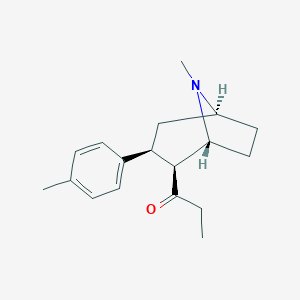

2-Propanoyl-3-(4-tolyl)tropane

Description

Structure

3D Structure

Properties

CAS No. |

152783-29-4 |

|---|---|

Molecular Formula |

C22H45N7O9 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one |

InChI |

InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3/t14-,15+,16+,18-/m0/s1 |

InChI Key |

PZEAJTAVRYLBTK-LHHMISFZSA-N |

SMILES |

CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |

Isomeric SMILES |

CCC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC=C(C=C3)C |

Canonical SMILES |

CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |

Synonyms |

2-propanoyl-3-(4-toluyl)tropane 2-propanoyl-3-(4-tolyl)tropane 2-PTT 2beta-propanoyl-3beta-(4-tolyl)tropane |

Origin of Product |

United States |

Contextualization Within Tropane Chemistry and Analogues

The foundational structure of 2-Propanoyl-3-(4-tolyl)tropane is the tropane (B1204802) ring, a bicyclic amine that is the core of a wide range of biologically active molecules known as tropane alkaloids. bohrium.comdrugbank.com These alkaloids are secondary metabolites found predominantly in plants of the Solanaceae and Erythroxylaceae families. bohrium.comdrugbank.comnovapublishers.com Tropane alkaloids can be broadly categorized into groups such as hyoscyamine (B1674123) and scopolamine (B1681570), cocaine, and calystegines. bohrium.comdrugbank.comnovapublishers.com While they all share the characteristic tropane moiety, their pharmacological effects differ significantly. bohrium.comdrugbank.comnovapublishers.com

The field of medicinal chemistry has long been interested in tropane alkaloids, with compounds like atropine (B194438) and scopolamine serving as models for anticholinergic drugs. nih.gov On the other hand, cocaine is well-known for its stimulant and addictive properties. nih.gov The unique biological activities of these natural products have spurred the synthesis of numerous synthetic derivatives, or analogues, in an effort to develop new therapeutic agents. nih.gov

This compound is one such synthetic analogue, specifically classified as a phenyltropane. wikipedia.org Phenyltropanes are a class of compounds derived from structural modifications of cocaine. wikipedia.org A key distinguishing feature of phenyltropanes is the direct attachment of a phenyl group to the tropane skeleton, lacking the ester linkage found in cocaine. wikipedia.org The development of these analogues has been driven by the goal of separating the stimulant properties from the cardiotoxic effects associated with cocaine's local anesthetic action. wikipedia.org Research into phenyltropane compounds is aimed at exploring potential therapeutic applications, including treatments for addiction. wikipedia.org

Historical Perspective of 2 Propanoyl 3 4 Tolyl Tropane Discovery and Initial Characterization

The development of 2-Propanoyl-3-(4-tolyl)tropane, also referred to as PTT or WF-11, emerged from research focused on creating novel tropane (B1204802) analogues with specific pharmacological profiles. handwiki.orgwikipedia.orgnih.gov In vitro studies were instrumental in its initial characterization, revealing it to be a potent and selective ligand for the dopamine (B1211576) transporter. nih.gov These early investigations demonstrated that PTT is significantly more potent than cocaine in binding to the dopamine transporter. nih.gov

Subsequent in vivo studies in the 1990s further elucidated the compound's properties. Research comparing the behavioral effects of PTT and cocaine in rats showed that PTT produced dose-dependent increases in locomotor activity and stereotypic behaviors, similar to cocaine. nih.gov However, PTT was found to be 10 to 20 times more potent than cocaine in these behavioral assays, a finding that paralleled its in vitro binding potency. nih.gov Additionally, PTT exhibited a longer duration of action than cocaine and elicited a different profile of stereotypic behaviors. nih.gov These initial studies highlighted how modifications to the tropane structure could significantly alter the kinetics and selectivity of these compounds. nih.gov

Nomenclatural Considerations: Wf 11 and Ptt in Scholarly Literature

Strategies for the Stereoselective Synthesis of this compound

The stereoselective synthesis of tropane (B1204802) derivatives, including this compound, is a significant challenge due to the multiple chiral centers in the bicyclic tropane core. nih.gov The precise arrangement of substituents at the C-2 and C-3 positions is critical for the compound's biological activity.

One powerful and flexible method for synthesizing tropane building blocks involves the use of a chiral catalyst to achieve a high preference for one of two chiral compounds. eurekalert.org This approach is advantageous as many traditional synthetic methods yield an equal mixture of isomers. eurekalert.org Another innovative strategy is the asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines, which provides tropane derivatives with excellent control over peri-, regio-, diastereo-, and enantioselectivity. au.dk This method utilizes dienamine-activation of α,β-unsaturated aldehydes, which then react with the in situ generated pyridinium (B92312) betaine. au.dk

A notable stereoselective approach involves a cascade reaction of monocyclopropanated heterocycles. nih.gov Specifically, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives with electron-deficient dipolarophiles has been demonstrated. nih.gov This method allows for the synthesis of 8-azabicyclo[3.2.1]octanes in a dia- and enantioselective pure form, providing versatile building blocks for tropane analogs with various substituents at the C-6 and C-7 positions. nih.gov

Exploration of Chemical Precursors and Reaction Pathways in Tropane Synthesis

The biosynthesis of the tropane ring system provides valuable insights into potential chemical precursors and reaction pathways. The fundamental building blocks for the tropane core are derived from amino acids, primarily ornithine and arginine. bohrium.comnih.gov These precursors are converted to putrescine, which is then N-methylated to form N-methylputrescine. nih.govnumberanalytics.com Oxidative deamination of N-methylputrescine yields 4-methylaminobutanal, which undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation. numberanalytics.commdpi.comscispace.com This cation serves as a key intermediate and the first ring of the bicyclic tropane skeleton. mdpi.comscispace.com

The second ring is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with a three-carbon unit, typically derived from acetate (B1210297) via acetoacetate. thieme-connect.com This leads to the formation of tropinone (B130398), a central intermediate in the synthesis of many tropane alkaloids. nih.gov Tropinone can then be stereospecifically reduced to either tropine (B42219) or pseudotropine, which serve as precursors for further derivatization. nih.gov

Chemical synthesis often mimics these biosynthetic pathways. For instance, Robinson's classic synthesis of tropinone involves a one-pot reaction of succinaldehyde, methylamine, and acetone (B3395972) dicarboxylic acid, which mirrors the biological assembly of the tropane core. While not directly used for this compound, this foundational synthesis highlights the key bond formations required.

Derivatization and Analog Generation for Structure-Activity Probing

The generation of analogs of this compound through derivatization is a key strategy for probing structure-activity relationships (SAR). Modifications at various positions of the tropane scaffold can significantly impact the compound's potency and selectivity.

Modifications at the C-2 Position of the Tropane Scaffold

The substituent at the C-2 position of the tropane ring plays a crucial role in the interaction with biological targets. Studies on cocaine analogs have shown that the dopamine (B1211576) transporter (DAT) can accommodate a wide variety of substituents at this position, including ester, ketone, alkyl, alkenyl, heterocyclic, and aryl groups, often without a loss of binding affinity. nih.govacs.org For instance, the replacement of the C-2 ester group with a vinyl group has been explored. acs.org

In the case of this compound, the propanoyl group is a key feature. Analogs with different acyl groups at the C-2 position have been synthesized to investigate the impact of chain length and steric bulk on activity. acs.org Furthermore, replacing the propanoyl group with other functionalities, such as a carbomethoxy group, has been a common strategy in the development of cocaine analogs and can provide insights into the binding requirements at the C-2 position. db-thueringen.de The enzymatic machinery in some organisms, like those from the Erythroxylaceae family, is capable of introducing modifications at the C-2 position, a process that is not observed with enzymes from the Solanaceae family. db-thueringen.de

Substitutions on the 3-(4-tolyl)moiety

Modifications to the 3-(4-tolyl) group are critical for modulating the pharmacological profile of this compound analogs. The nature and position of substituents on this aromatic ring can significantly influence binding affinity and selectivity for various transporters.

Studies on related 3β-phenyltropane analogs have demonstrated that introducing substituents on the phenyl ring can alter the compound's activity. For example, the introduction of a large alkyl group at the 4'-position of the phenyl ring in 2β-carbomethoxy-3β-phenyl tropane analogs decreased affinity for the dopamine transporter (DAT) while conferring moderate affinity for the serotonin (B10506) transporter (5-HTT). capes.gov.br Further substitution with iodine at the 3'-position enhanced both affinity and specificity for the 5-HTT. capes.gov.br

In the context of 2-carbomethoxy-3-(diarylmethoxy)tropane analogs, it has been observed that while a 4,4'-difluoro substitution on the diphenylmethoxy moiety results in a potent and selective compound for the DAT, larger groups like dichloro, dibromo, diiodo, or dimethyl at these positions reduce potency. acs.org However, monosubstituted analogs (e.g., with a single chloro, bromo, iodo, or methyl group) are significantly more potent than their disubstituted counterparts. acs.org These findings suggest that both electronic and steric factors of the substituents on the 3-aryl moiety are crucial determinants of biological activity.

N-Substitutions and Their Synthetic Implications

The nitrogen atom at the N-8 position of the tropane ring is a common site for modification. While this compound itself is an N-methylated compound, the synthesis of N-substituted analogs has been a fruitful area of research for modulating pharmacological properties.

The synthesis of N-substituted analogs typically involves the preparation of the corresponding nor-tropane derivative (lacking the N-methyl group), followed by acylation and subsequent reduction of the resulting amide, or by direct alkylation. nih.gov A variety of N-substituents, including n-butyl, allyl, benzyl, and 3-phenylpropyl groups, have been introduced. nih.gov

A key finding from these studies is that substituting the N-methyl group with bulkier alkyl or arylalkyl groups can lead to a separation of binding affinities for the dopamine transporter versus muscarinic receptors. nih.gov For example, N-alkylation of nor-3α-[bis(4'-fluorophenyl)methoxy]tropane with different substituents has been shown to produce compounds with varying selectivity profiles. nih.gov This strategy has been successfully employed to develop analogs with improved selectivity for the dopamine transporter. nih.gov

Isomeric Considerations and Stereochemical Control in Tropane Synthesis

The tropane scaffold of this compound contains multiple stereocenters, making stereochemical control a critical aspect of its synthesis. The tropane nucleus itself is a meso compound due to an internal plane of symmetry when unsubstituted or symmetrically substituted. nih.govmdpi.com However, the introduction of substituents at positions C-2 and C-3, as in this compound, desymmetrizes the molecule, leading to the possibility of multiple stereoisomers. mdpi.com

The relative stereochemistry of the substituents at C-2 and C-3 is crucial for biological activity. For instance, the 2β, 3β-configuration is often associated with high affinity for the dopamine transporter. wikipedia.org The conformation of the tropane ring, which can exist in either a chair or a boat form, can also be influenced by the substituents at the C-2 and C-3 positions. nih.govacs.org

Achieving stereochemical control in tropane synthesis often relies on stereoselective reactions. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, are employed to produce enantiomerically pure or enriched products. eurekalert.orgnih.gov For example, the use of optically pure olefins as dipolarophiles in oxidopyridinium betaine-based cycloaddition reactions allows for the preparation of novel tropanes in nonracemic form. nih.govacs.org The determination of the absolute configuration of the synthesized tropane derivatives is a non-trivial task and often requires advanced analytical techniques such as NMR with chiral derivatizing agents like Mosher's reagent, or circular dichroism. nih.govnih.govresearchgate.net The correct assignment of stereochemistry is essential for understanding structure-activity relationships and for the development of new, more effective therapeutic agents. nih.gov

Affinity and Selectivity for Dopamine Transporters (DAT)

Research has consistently shown that this compound (PTT) is a potent ligand for the dopamine transporter (DAT). nih.gov In vitro studies have demonstrated that PTT's affinity for the DAT is significantly higher than that of cocaine, with some reports indicating it is approximately 20 times more potent at binding to the transporter. wikipedia.orgresearchgate.netresearchgate.net This high affinity suggests a strong interaction with the dopamine reuptake site. The potent binding to DAT is a central feature of its neuropharmacological profile, making it a valuable tool for studying dopaminergic systems. researchgate.netvcu.edu

In Vitro Binding Assays with Radiolabeled this compound ([³H]PTT)

To facilitate the detailed study of its binding characteristics, a radiolabeled version of PTT, [³H]PTT, was synthesized. nih.gov In vitro binding assays using [³H]PTT in rat striatal membranes revealed that the binding is saturable and targets a single class of sites with a high affinity, demonstrated by a dissociation constant (K D) value of 3 nM. nih.gov A key advantage of [³H]PTT as a radioligand is its very low nonspecific binding, which accounts for less than 5% of the total binding, allowing for a clear and accurate measurement of specific DAT binding. nih.gov

Autoradiographic studies using [³H]PTT in rat brain sections have shown a distribution pattern consistent with the known locations of the dopamine transporter. nih.gov High densities of [³H]PTT binding sites were observed in dopamine-rich areas such as the caudate nucleus, nucleus accumbens, and olfactory tubercle. nih.gov Moderate levels of binding were also found in the substantia nigra pars compacta and the ventral tegmental area (VTA). nih.gov The precise and selective binding of [³H]PTT makes it an effective marker for quantifying and visualizing dopamine transporters in brain tissue. nih.govnih.gov

Displacement Studies with Monoamine Transporter Inhibitors

Displacement studies further confirm the selectivity of [³H]PTT for the dopamine transporter. In these experiments, various unlabeled monoamine transporter inhibitors are used to compete with [³H]PTT for binding sites in striatal membranes. The results show that compounds known to be selective for the dopamine transporter are significantly more potent at displacing [³H]PTT than inhibitors selective for the serotonin transporter (SERT) or the norepinephrine (B1679862) transporter (NET). nih.gov

When comparing the displacement of [³H]PTT with another common DAT radioligand, [¹²⁵I]RTI-55, a significant correlation was found between the potencies of various inhibitors. nih.gov However, the correlation between inhibitor potencies and dopamine uptake inhibition was stronger for [³H]PTT than for [¹²⁵I]RTI-55, particularly when tested against compounds with high selectivity for the serotonin transporter. nih.gov This indicates that [³H]PTT provides a highly accurate profile of ligand interaction at the dopamine transporter site. nih.gov

Engagement with Serotonin Transporters (SERT)

In contrast to its potent effects on DAT and NET, this compound has a considerably lower affinity for the serotonin transporter (SERT). Research describes its activity at SERT as minimal. Voltammetric studies have shown that while PTT potently inhibits dopamine uptake, it only produces a submaximal inhibition of serotonin uptake, and only at relatively high concentrations. This low engagement with SERT is a key factor in its selectivity profile. nih.gov

Comparative Analysis of Transporter Selectivity Profiles

The selectivity profile of a ligand for monoamine transporters is crucial in determining its specific neuropharmacological effects. This compound is characterized as a relatively selective inhibitor of the dopamine and norepinephrine transporters over the serotonin transporter. researchgate.netnih.gov Its binding affinity is highest for DAT, followed by NET, with a significantly lower affinity for SERT. biorxiv.org

In vitro studies have established that PTT is approximately 20 times more potent than cocaine at binding to the DAT and also shows greater selectivity. researchgate.netbiorxiv.org This selectivity for DAT and NET, coupled with its low affinity for SERT, distinguishes PTT from cocaine, which interacts more equitably with all three transporters. biorxiv.org

Mechanisms of Transporter Inhibition and Reuptake Blockade

The primary mechanism of action for this compound is the inhibition of dopamine reuptake by binding to the dopamine transporter. nih.gov As a competitive inhibitor, PTT binds to the outward-facing conformation of the DAT, physically blocking the transporter and preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an increase in the extracellular concentration and duration of action of dopamine.

Studies using in vivo fast-scan cyclic voltammetry in anesthetized rats have revealed that PTT inhibits dopamine uptake very rapidly, with significant inhibition occurring within 5 seconds of intravenous injection. However, the maximal effect on uptake inhibition is not reached until approximately 20 minutes post-injection. This indicates a rapid onset of action at the transporter site, followed by a period of increasing blockade. Furthermore, PTT is characterized by a long duration of action, significantly longer than that of cocaine, which is partly attributed to its enhanced metabolic stability. researchgate.netnih.gov This sustained blockade of the DAT prolongs the elevation of synaptic dopamine levels.

Structure Activity Relationship Sar of 2 Propanoyl 3 4 Tolyl Tropane and Its Analogues

Elucidation of Key Pharmacophoric Elements for Dopamine (B1211576) Transporter Binding

The interaction of tropane-based ligands with the dopamine transporter (DAT) is dictated by a specific set of structural features, known as a pharmacophore. For compounds in the 3β-phenyltropane class, including 2-Propanoyl-3-(4-tolyl)tropane, several key elements are essential for high-affinity binding.

The fundamental structure consists of the rigid tropane (B1204802) skeleton, which correctly orients the key functional groups in three-dimensional space for optimal interaction with the transporter's binding pocket. nih.govcpn.or.kr A critical component of this pharmacophore is the tertiary amine at the N-8 position. At physiological pH, this amine is protonated, forming a positive ionizable feature that is believed to engage in a crucial ionic interaction with a negatively charged aspartate residue (Asp79) in the first transmembrane domain of the DAT. nih.gov

The stereochemistry of the substituents on the tropane ring is also vital. For high DAT affinity, the substituents at the C-2 and C-3 positions must be in the beta (β) configuration. This specific arrangement ensures the molecule fits correctly within the binding site. The 3β-aryl group, which is a 4-tolyl (4-methylphenyl) group in PTT, is another core pharmacophoric element, participating in hydrophobic and aromatic interactions within a lipophilic pocket of the transporter. researchgate.net The substituent at the 2β position also plays a significant role in binding affinity and selectivity. researchgate.net

Impact of Aromatic Substitutions on Transporter Affinity and Selectivity

Modifications to the 3β-phenyl ring have a profound effect on a ligand's binding affinity and its selectivity for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. In the case of this compound (PTT), the presence of a methyl group at the para-position (position 4) of the phenyl ring is a key modification that significantly enhances its potency at the DAT compared to cocaine. researchgate.net

Research has shown that PTT is approximately 20 times more potent than cocaine at binding to the DAT. researchgate.netwikipedia.orgcapes.gov.brhandwiki.org This increased affinity is attributed in part to the favorable interactions of the 4-methyl group within the transporter's binding site. researchgate.net Studies on other 3β-(p-substituted phenyl)tropanes have confirmed that small, electron-donating or lipophilic groups at this position, such as methyl or chloro, generally lead to a substantial increase in DAT binding affinity compared to the unsubstituted phenyl ring or cocaine itself. nih.gov

Furthermore, these substitutions also modulate selectivity. PTT exhibits increased selectivity for the DAT and NET over the SERT. wikipedia.orghandwiki.orgnih.gov This is a notable difference from cocaine, which has more balanced affinities for all three transporters. nih.gov The substitution of an isopropyl group for the methyl group at the para-position, creating the analogue WF-31, dramatically shifts the selectivity profile, making the compound significantly more potent at the SERT. researchgate.net This highlights the sensitivity of the transporter binding pockets to the steric and electronic properties of the 3β-aryl substituent.

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity |

| Cocaine | ~250-600 | ~300-800 | ~200-500 | ~1 |

| This compound (PTT) | ~12-15 | High (low affinity) | Moderate affinity | Highly selective for DAT |

| 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31) | 0.95 | 3.1 | 34.0 | 3.3 |

Role of the Propanoyl Group in Receptor Interactions

The substituent at the 2β position of the tropane ring is a critical determinant of a ligand's pharmacological properties. In cocaine, this position is occupied by a carbomethoxy group (-COOCH₃). A significant liability of this group is its susceptibility to hydrolysis by esterase enzymes, leading to rapid metabolism and a short duration of action.

In this compound, this ester linkage is replaced by a more metabolically stable ketone (a propanoyl group, -COCH₂CH₃). researchgate.netwikipedia.org This structural change confers a marked increase in metabolic stability, resulting in a longer duration of action compared to cocaine. researchgate.netcapes.gov.br

Conformational Analysis and its Correlation with Biological Activity

The biological activity of tropane analogues is intrinsically linked to their three-dimensional structure and conformational preferences. The tropane skeleton is a rigid bicyclic system, which limits its conformational flexibility but does not eliminate it entirely. Phenyltropanes with 2β, 3β-substituents, such as PTT, predominantly adopt a chair conformation. uef.fi This conformation is crucial for positioning the key pharmacophoric elements—the N-8 amine, the 2β-propanoyl group, and the 3β-tolyl group—in the correct spatial orientation to fit within the DAT binding site.

Computational studies and molecular modeling suggest that the binding of cocaine-like inhibitors, including PTT, stabilizes an open, outward-facing conformation of the dopamine transporter. jneurosci.org This action blocks the transporter's ability to bind and reuptake dopamine from the synaptic cleft. The precise orientation of the ligand is critical. It is posited that the 3β-aryl group fits into a hydrophobic pocket, while the protonated N-8 amine interacts with an acidic residue (Asp79) and the 2β-carbonyl group may form hydrogen bonds with other residues like a tyrosine. nih.gov Any deviation from the optimal conformation can lead to a significant loss of binding affinity.

Development of SAR Models for Tropane-Based Ligands

Due to the challenges in crystallizing and structurally characterizing membrane proteins like the dopamine transporter, ligand-based design approaches have been instrumental in understanding SAR. Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods extensively used to model the interaction between tropane ligands and monoamine transporters. nih.govnih.govresearchgate.net

These models correlate the structural features of a series of compounds with their biological activities (e.g., binding affinity). nih.gov For 3β-phenyltropane analogues, QSAR and CoMFA studies have successfully created predictive models that rationalize the observed binding affinities. nih.govacs.org These models typically map out steric and electrostatic fields around the aligned molecules, identifying regions where bulky groups, positive or negative charges, or lipophilic character increase or decrease affinity.

For instance, CoMFA studies on 3β-(p-substituted phenyl)tropanes confirmed that steric bulk at the para-position of the phenyl ring is favorable for DAT affinity, which is consistent with the high potency observed for PTT (with its 4-methyl group) and related analogues. nih.gov These models have become essential tools for rational drug design, guiding the synthesis of new analogues with improved potency, selectivity, or desired pharmacokinetic profiles. nih.govnih.gov

Preclinical Neurobiological and Behavioral Research Paradigms

Neurochemical Modulations by 2-Propanoyl-3-(4-tolyl)tropane

Studies using in vivo microdialysis have demonstrated that this compound (PTT) dose-dependently increases extracellular dopamine (B1211576) concentrations ([DA]e) in the nucleus accumbens. researchgate.netnih.gov PTT is approximately 30 times more potent than cocaine in elevating [DA]e in this brain region. researchgate.netnih.gov While both PTT and cocaine produce these increases, the relationship between the rise in [DA]e and locomotor activity appears to differ between the two compounds. For cocaine, this relationship is linear over the test session, which is not the case for PTT. researchgate.netnih.gov

Subchronic administration of PTT has been shown to lead to a sustained increase in baseline dopamine levels in the nucleus accumbens. pnas.org Twenty-four hours after the last of a series of PTT injections, baseline dopamine concentrations were significantly higher than in control animals. pnas.org Interestingly, this sustained alteration in dopamine dynamics induced by PTT creates a state where a subsequent challenge with the serotonin (B10506) reuptake inhibitor fluoxetine (B1211875) can cause a significant elevation in dopamine levels in the nucleus accumbens, an effect not seen after acute PTT administration. pnas.org

In studies with transgenic mice overexpressing the dopamine transporter (DAT), the application of PTT was used to block DAT and assess dopamine release. nih.gov Even with DAT blockade by PTT, a significant reduction in dopamine release was observed in these mice, indicating underlying changes in dopamine neuron function independent of reuptake. nih.gov

Table 1: Comparative Potency of PTT and Cocaine on Nucleus Accumbens Extracellular Dopamine

| Compound | Relative Potency (vs. Cocaine) | Reference |

|---|---|---|

| This compound (PTT) | ~30x more potent | researchgate.netnih.gov |

| Cocaine | 1x (baseline) | researchgate.netnih.gov |

The synthesis of catecholamines, including dopamine, is a multi-step process involving several key enzymes. The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). mdpi.comnih.gov This is followed by the conversion of L-DOPA to dopamine by aromatic L-amino acid decarboxylase. nih.gov In neurons that produce norepinephrine (B1679862) or epinephrine, dopamine is further processed by dopamine β-hydroxylase and phenylethanolamine N-methyltransferase, respectively. nih.gov

Research into the effects of PTT on this pathway has revealed significant modulations, particularly of tyrosine hydroxylase. emory.edunih.gov In contrast to chronic cocaine administration, which typically upregulates TH gene expression, chronic administration of PTT has been shown to produce a uniform downregulation of TH protein and activity. emory.edunih.gov Specifically, after ten days of PTT administration, TH activity and immunoreactive protein were significantly decreased in key areas of the mesolimbic dopamine pathway. emory.edunih.gov In the nucleus accumbens, TH activity decreased by 54% and immunoreactive protein by 69%. emory.edunih.gov In the ventral tegmental area, TH activity and protein were reduced by 33% and 19%, respectively. emory.edunih.gov These differing effects on TH are thought to be related to the distinct pharmacokinetics and receptor affinities of PTT compared to cocaine. emory.edunih.gov

Table 2: Effect of Chronic PTT Administration on Tyrosine Hydroxylase (TH) in Rat Brain

| Brain Region | Change in TH Activity | Change in TH Immunoreactive Protein | Reference |

|---|---|---|---|

| Nucleus Accumbens | ↓ 54% | ↓ 69% | emory.edunih.gov |

| Ventral Tegmental Area | ↓ 33% | ↓ 19% | emory.edunih.gov |

Effects on Extracellular Dopamine Concentrations in Specific Brain Regions (e.g., Nucleus Accumbens)

Behavioral Phenotypes in Animal Models

In animal models, PTT administration leads to dose-dependent increases in spontaneous locomotor activity and stereotypic behaviors. researchgate.netnih.govnih.gov Studies in Fisher-344 rats have shown that PTT is approximately 10 to 20 times more potent than cocaine in stimulating these behaviors, a potency that aligns with its in vitro binding affinity for the dopamine transporter. nih.govcapes.gov.br

While both substances increase motor activity, there are qualitative differences in the observed behaviors. PTT elicits a distinct profile of stereotypic behaviors and has a significantly longer duration of action compared to cocaine. nih.govcapes.gov.br Further investigation has revealed that the stereotypy induced by PTT is not only longer in duration but also greater in intensity than that produced by even high doses of cocaine. nih.gov The relationship between increased dopamine levels in the nucleus accumbens and locomotor activity is linear for cocaine, but not for PTT, suggesting a more complex mechanism of action for PTT. researchgate.netnih.gov

The reinforcing effects of PTT have been evaluated in drug self-administration paradigms in both rodents and non-human primates. In rhesus monkeys, PTT was self-administered at levels greater than saline under a progressive-ratio schedule of reinforcement, indicating that it has reinforcing properties. researchgate.netnih.gov However, its reinforcing efficacy appears to be lower than that of cocaine, as evidenced by significantly lower maximal breaking points for PTT compared to cocaine. nih.gov

In a discrete-trials choice procedure, rhesus monkeys did not prefer PTT over saline. nih.gov However, when PTT was offered as an alternative to cocaine, it led to a decrease in cocaine self-administration. nih.gov This suggests that while PTT may not be as robustly reinforcing as cocaine, it can compete with and reduce cocaine intake. nih.gov

Studies in rats have also shown that pretreatment with PTT can dose-dependently reduce the intake of cocaine and cocaine/heroin combinations, while having minimal impact on the self-administration of heroin alone. nih.gov This finding supports the idea that PTT's primary action is on the dopamine system, which is a key substrate for cocaine reinforcement. nih.gov The slower onset of dopamine transporter occupancy by PTT compared to cocaine (30 minutes for PTT versus 2 minutes for cocaine) is a key pharmacokinetic factor influencing its reinforcing efficacy. researchgate.netnih.gov

In drug discrimination studies, animals are trained to distinguish between the subjective effects of a particular drug and a placebo (e.g., saline). The discriminative stimulus effects of PTT have been examined in rhesus monkeys trained to discriminate cocaine from saline. nih.gov These studies are crucial for understanding the subjective effects of a compound and its potential for abuse. While specific quantitative data on the full substitution of PTT for cocaine in discrimination paradigms is not extensively detailed in the provided search results, the reinforcing effects of PTT suggest it likely shares some discriminative stimulus properties with cocaine due to its action as a dopamine reuptake inhibitor. researchgate.netnih.gov The fact that PTT pretreatment reduces cocaine self-administration also points to an overlap in their neuropharmacological mechanisms, which would likely translate to shared discriminative stimulus effects. nih.gov

Drug Self-Administration Studies in Non-Human Primates and Rodents

Differential Neurobiological and Behavioral Profiles Compared to Other Psychostimulants

The neurobiological and behavioral characteristics of this compound (PTT), also known as WF-11, distinguish it from other psychostimulants, most notably cocaine. These differences are rooted in its distinct pharmacological profile at monoamine transporters, which translates to unique behavioral effects in preclinical models.

Neurobiological Distinctions

Research demonstrates that PTT is a potent and selective dopamine transporter (DAT) ligand. In vitro studies have shown it to be approximately 20 times more potent than cocaine at binding to the DAT. nih.govnih.gov This enhanced potency is partially attributed to the methyl group on the tolyl ring. nih.gov Furthermore, PTT exhibits greater selectivity for the DAT compared to cocaine. nih.gov Unlike cocaine, which binds with roughly equal affinity to the dopamine, serotonin (SERT), and norepinephrine (NET) transporters, PTT is relatively selective for the DAT. wikidoc.orgnih.gov This increased metabolic stability and selectivity for the dopamine transporter are key features that differentiate PTT from cocaine. nih.gov

In vivo microdialysis studies in rats have corroborated these binding data, showing that PTT is approximately 30 times more potent than cocaine at increasing extracellular dopamine concentrations in the nucleus accumbens, a critical brain region for reward and motivation. nih.gov The compound also lacks the ester linkage found in cocaine, a structural feature that increases its metabolic stability and likely contributes to its longer duration of action. nih.gov

Table 1: Comparative in vitro Binding Affinity and in vivo Potency of PTT and Cocaine

| Compound | DAT Binding Potency (vs. Cocaine) | Potency to Increase Nucleus Accumbens Dopamine (vs. Cocaine) |

|---|---|---|

| PTT | ~20x higher nih.govnih.gov | ~30x higher nih.gov |

| Cocaine | Baseline | Baseline |

Behavioral Profile Comparisons

The distinct neurobiological profile of PTT results in a unique behavioral signature when compared to other psychostimulants.

Locomotor Activity and Stereotypy: In studies with rats, PTT produces dose-dependent increases in spontaneous locomotor activity and stereotypic behaviors, but with significantly greater potency and a longer duration of action than cocaine. nih.govnih.gov PTT was found to be 10 to 20 times more potent than cocaine in stimulating motor activity, a finding that aligns with its high in vitro affinity for the DAT. nih.gov While both drugs induce stereotypy at higher doses, PTT elicits a qualitatively different and more intense profile of these behaviors, which also last longer than those produced by the highest doses of cocaine. nih.govnih.gov Despite these differences in acute effects and pharmacological profiles, both PTT and cocaine lead to behavioral sensitization—an augmented locomotor response—following repeated administration. nih.gov This suggests that the development of behavioral sensitization may be a common feature of dopamine reuptake inhibitors. nih.gov

Reinforcing and Discriminative Stimulus Effects: Studies in rhesus monkeys and rats have shown that PTT functions as a positive reinforcer, indicating it has abuse potential. nih.govresearchgate.net In drug self-administration paradigms, PTT pretreatment dose-dependently reduced the intake of cocaine and cocaine/heroin combinations, while having minimal impact on heroin intake alone. nih.gov This suggests that the reinforcing effects of cocaine and heroin are mediated by different neurobiological substrates and that PTT's actions are specific to the dopaminergic system targeted by cocaine. nih.gov

Another phenyltropane analog, RTI-111, which also has high affinity for the DAT, NET, and SERT, functions as a positive reinforcer in rhesus monkeys. nih.govresearchgate.net In drug discrimination studies, where animals are trained to distinguish the subjective effects of a drug, both RTI-111 and methamphetamine produced full responding as if they were amphetamine, indicating similar subjective effects. nih.govresearchgate.net The potency of various phenyltropane analogs to produce cocaine-like discriminative stimulus effects in rats has been shown to correlate with their binding affinity for the DAT and NET, but not the SERT. nih.gov

Forced Swimming Test (FST): The FST is a common preclinical screen for antidepressant-like effects. In this test, PTT was compared with fluoxetine (a selective serotonin reuptake inhibitor) and GBR 12909 (a selective dopamine reuptake inhibitor). nih.gov PTT dose-dependently decreased immobility time by increasing both swimming and climbing behaviors. nih.gov In contrast, GBR 12909 also decreased immobility but only by increasing climbing, without affecting swimming. nih.gov Fluoxetine increased swimming but not climbing. nih.gov Although the stimulant effects of PTT at higher doses may contribute to its activity in the FST, its distinct effect on both swimming and climbing suggests a behavioral profile different from that of more selective dopamine or serotonin uptake inhibitors. nih.gov

Table 2: Comparative Behavioral Effects of PTT and Other Psychostimulants

| Behavioral Paradigm | PTT (WF-11) | Cocaine | GBR 12909 |

|---|---|---|---|

| Locomotor Stimulation Potency | 10-20x > Cocaine nih.gov | Baseline | Increases locomotor activity nih.govvcu.edu |

| Duration of Action | Longer than Cocaine nih.gov | Shorter than PTT nih.gov | N/A |

| Behavioral Sensitization | Yes nih.gov | Yes nih.gov | N/A |

| Forced Swimming Test | ↓ Immobility (↑ Swimming & ↑ Climbing) nih.gov | N/A | ↓ Immobility (↑ Climbing only) nih.gov |

Research Applications and Potential Therapeutic Frameworks Preclinical Focus

2-Propanoyl-3-(4-tolyl)tropane as a Pharmacological Probe for Monoamine Transporter Function

This compound (PTT) serves as a critical pharmacological tool for elucidating the function and dynamics of monoamine transporters, particularly the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. Its utility as a research probe stems from its high affinity and selectivity. In vitro binding assays have shown PTT to be approximately 20 times more potent than cocaine at the DAT. wikipedia.orgresearchgate.net

Fast scan cyclic voltammetry studies in mouse brain slices have been employed to characterize the specific effects of PTT on dopamine and serotonin uptake dynamics in real-time. nih.gov These experiments measure changes in the apparent affinity of the transporter for its substrate (Km) and the inhibition constant (Ki) of the drug. In the caudate-putamen, a region rich in dopamine terminals, PTT was found to be a highly effective inhibitor of dopamine uptake. nih.gov When compared to a range of other monoamine uptake inhibitors and releasers, PTT demonstrated a potent inhibitory effect at the dopamine transporter. nih.gov Conversely, its effect at the serotonin transporter in the substantia nigra pars reticulata was significantly less pronounced. nih.gov

The table below, derived from voltammetric studies, illustrates the rank order of potency for various compounds at inhibiting dopamine and serotonin transporters, highlighting PTT's relative selectivity for the DAT. nih.gov

Table 1: Comparative Uptake Inhibition at Dopamine and Serotonin Transporters Data based on increases in apparent Km values from fast scan cyclic voltammetry in mouse brain slices.

| Rank | Dopamine Transporter (DAT) Inhibition | Serotonin Transporter (SERT) Inhibition |

|---|---|---|

| Most Potent | Amphetamine ≥ PTT ≥ Methylphenidate | Fluoxetine (B1211875) = Methamphetamine = Fenfluramine = MDMA |

| Methamphetamine = Phentermine = MDMA | Amphetamine = Cocaine = PTT | |

| Least Potent | Cocaine | Methylphenidate |

| Fluoxetine = Fenfluramine | Phentermine |

Source: Adapted from reference nih.gov

Furthermore, PTT has been used as a long-acting DAT blocker in studies investigating neurochemical interactions. For instance, researchers administered PTT to wild-type mice for ten days to pharmacologically mimic the persistent hyperdopaminergic state observed in DAT knockout mice. pnas.org This allowed for the study of subsequent serotonergic responses, demonstrating that high-affinity blockade of DAT by PTT could induce novel effects of SERT inhibition. pnas.org Such experiments underscore PTT's value as a probe for exploring the complex interplay between different monoamine systems under conditions of sustained transporter inhibition. pnas.org

Exploration as a Long-Acting Dopamine Transporter Inhibitor in Preclinical Models

A significant area of preclinical investigation has focused on PTT's characteristics as a long-acting dopamine transporter inhibitor. researchgate.netnih.gov Unlike cocaine, which has a rapid onset and short duration of action, PTT exhibits a slower onset and a markedly prolonged effect. researchgate.netnih.gov This extended duration is partly due to its increased metabolic stability, as it lacks the ester linkage found in the cocaine molecule that is susceptible to rapid hydrolysis. researchgate.net

This long-acting profile has been proposed as a potential advantage for therapeutic applications. The slow onset and sustained action of PTT are thought to differentiate its effects from the rapid, high-impact effects of abused psychostimulants. researchgate.netnih.gov For example, chronic administration of PTT was used to create a sustained elevation of dopamine tone in mice, a condition that could then be studied for its downstream effects on other neurotransmitter systems. pnas.org This long duration of action makes PTT a candidate for pharmacotherapies aimed at stabilizing dopamine levels over extended periods, a strategy that has been successful in treating other forms of addiction, such as opiate addiction. nih.gov

Investigational Utility in Research into Substance Use Disorder Mechanisms

PTT's distinct properties as a long-acting and selective DAT inhibitor have made it a valuable tool in preclinical research aimed at understanding and treating substance use disorders, particularly cocaine addiction. researchgate.netnih.gov A key strategy in medication development for cocaine abuse is the use of long-acting agonist-like medications that can reduce the reinforcing effects of the abused drug. nih.gov

Table 2: Effect of PTT Pretreatment on Drug Self-Administration in Rats

| Pretreatment | Effect on Cocaine Intake | Effect on Cocaine/Heroin Combination Intake | Effect on Heroin Intake |

|---|---|---|---|

| PTT | Dose-dependent reduction | Dose-dependent reduction | Minor effects |

Source: Adapted from reference nih.gov

Further studies in nonhuman primates support these findings. Research using a discrete-trials drug-drug choice procedure and a progressive-ratio schedule in rhesus monkeys indicated that the reinforcing efficacy of PTT is less than that of cocaine. researchgate.net These results are significant because they suggest that slow-onset, long-acting DAT inhibitors like PTT can effectively decrease cocaine self-administration without having a high abuse potential themselves. researchgate.net This body of research supports the continued investigation of long-acting dopamine reuptake inhibitors as a potential pharmacotherapeutic strategy for cocaine use disorder. researchgate.netnih.gov

Preclinical Evaluation in Models of Psychostimulant-Induced Neuroadaptations

Repeated exposure to psychostimulants like cocaine induces lasting changes in the brain, known as neuroadaptations, which are thought to underlie addiction. PTT has been used in preclinical models to investigate these processes. One critical neuroadaptation is behavioral sensitization, an augmented locomotor response that occurs after repeated drug administration.

A comparative study in rats evaluated the effects of repeated administration of PTT and cocaine. nih.gov Despite differences in their pharmacological profiles, both PTT and cocaine produced significant increases in locomotor activity upon acute administration and, crucially, an augmented response to a drug challenge after a period of repeated exposure and withdrawal. nih.gov This finding indicates that both drugs produce behavioral sensitization and suggests that this is a common characteristic of dopamine reuptake inhibitors. nih.gov

Beyond behavioral changes, PTT has been shown to induce neuroadaptations at the molecular level. In contrast to the effects of cocaine, a regimen of PTT use was found to produce a uniform downregulation of tyrosine hydroxylase protein and gene expression in the mesolimbic dopamine pathway. wikipedia.org Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, so its downregulation represents a significant homeostatic adaptation to sustained DAT blockade.

Furthermore, long-term treatment with PTT has been shown to induce functional adaptations in other neurotransmitter systems. In mice treated with PTT for 10 days to produce a state of chronically elevated dopamine, a "serotonin switch" was observed. pnas.org This neuroadaptation resulted in a condition where subsequent administration of a serotonin reuptake inhibitor caused a potentiation of dopamine levels in the nucleus accumbens, an effect not seen after acute PTT treatment. pnas.org This demonstrates PTT's utility in modeling the complex, cross-system neuroadaptations that may arise from sustained psychostimulant use.

Advanced Analytical and Methodological Approaches in 2 Propanoyl 3 4 Tolyl Tropane Research

Radioligand Synthesis and Characterization for in Vitro and ex Vivo Assays

The synthesis of radiolabeled PTT is a fundamental step for its use in binding assays. A tritiated version, [³H]PTT, has been synthesized and extensively characterized for its utility in studying dopamine (B1211576) transporters. nih.gov

In vitro binding assays using [³H]PTT in rat striatal membranes have demonstrated that it binds to a single class of sites with high affinity. nih.gov The pharmacological profile of this binding is consistent with a ligand that is selective for the dopamine transporter. nih.gov This selectivity is highlighted by the significantly higher potency of dopamine-selective compounds in displacing [³H]PTT compared to compounds that target serotonin (B10506) or norepinephrine (B1679862) transporters. nih.gov

Comparative studies have shown a strong correlation between the potencies of various transporter inhibitors to displace both [¹²⁵I]RTI-55 and [³H]PTT. nih.gov However, the correlation between inhibitor potencies and dopamine uptake is stronger with [³H]PTT than with [¹²⁵I]RTI-55, particularly for compounds with selectivity for the serotonin transporter. nih.gov This suggests that [³H]PTT provides a more accurate reflection of dopamine transporter interaction in vitro.

An ex vivo binding assay has also been utilized to determine the time of onset for dopamine transporter occupancy by PTT in rodents, which was found to be significantly longer than that of cocaine (30 minutes versus 2 minutes). researchgate.net

Table 1: In Vitro Binding Characteristics of [³H]PTT

| Parameter | Value | Tissue Source |

| K D | 3 nM | Rat Striatal Membranes |

| Binding Specificity | High for Dopamine Transporter | Rat Striatal Membranes |

| Nonspecific Binding | < 5% of total binding | Rat Striatal Membranes |

In Vivo Microdialysis Techniques for Neurochemical Monitoring

In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters and other neurochemicals in the brains of living animals. nih.govresearchgate.net This method allows for the collection of samples from specific brain regions, which can then be analyzed to determine the effects of pharmacological agents like PTT. nih.govresearchgate.net

While specific studies detailing the use of in vivo microdialysis with 2-Propanoyl-3-(4-tolyl)tropane are not extensively available in the provided search results, the technique itself is highly relevant for studying the neurochemical effects of such a compound. In vivo microdialysis measures changes in the extracellular compartment, reflecting the release of chemical messengers and metabolic intermediates. nih.gov This provides information on the intermediate processing that occurs between a stimulus and the resulting behavior, rather than just the final efferent output. nih.gov

The technique involves implanting a small, semi-permeable probe into a target brain region. researchgate.net A solution, known as the perfusate, is slowly passed through the probe, allowing extracellular molecules to diffuse across the membrane and be collected for analysis. researchgate.net This method is considered one of the best for monitoring changes in neurotransmission. researchgate.net

For a compound like PTT, which is a selective dopamine transporter blocker, in vivo microdialysis could be used to measure changes in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens. researchgate.net This would provide direct evidence of its mechanism of action and its effects on dopaminergic neurotransmission in real-time.

Table 2: General Principles of In Vivo Microdialysis

| Feature | Description |

| Principle | Collection of endogenous and exogenous substances from the extracellular space of living tissue. |

| Key Components | Microdialysis probe, pump, fraction collector. |

| Information Gained | Dynamic changes in extracellular neurochemical concentrations. |

| Temporal Resolution | Typically in the range of minutes. |

Autoradiographic Mapping of Transporter Distribution

Autoradiography using radiolabeled ligands is a critical technique for visualizing the distribution of specific binding sites, such as neurotransmitter transporters, within the brain. The use of [³H]PTT in in vitro autoradiography has provided detailed maps of dopamine transporter distribution in the rat brain. nih.gov

These autoradiographic studies reveal a high density of [³H]PTT binding in areas known to be rich in dopamine transporters, including the caudate nucleus, nucleus accumbens, and olfactory tubercle. nih.gov Moderate levels of binding are also observed in the substantia nigra pars compacta and the ventral tegmental area, which are key components of the dopaminergic system. nih.gov Additionally, binding has been noted in the anterior cingulate cortex and parts of the hypothalamus. nih.gov

The distribution pattern observed with [³H]PTT autoradiography aligns closely with the known anatomical locations of the dopamine transporter, confirming its utility as a selective marker for this protein. nih.gov The low levels of nonspecific binding (less than 5% of total binding) further enhance the accuracy and reliability of this technique for mapping dopamine transporter sites. nih.gov

Table 3: Regional Distribution of [³H]PTT Binding in Rat Brain

| Brain Region | Binding Density |

| Caudate Nucleus | High |

| Nucleus Accumbens | High |

| Olfactory Tubercle | High |

| Substantia Nigra Pars Compacta | Moderate |

| Ventral Tegmental Area | Moderate |

| Anterior Cingulate Cortex | Moderate |

| Hypothalamus (portions) | Moderate |

Chromatographic Methods for Compound Analysis in Biological Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of drugs and their metabolites in biological samples. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies and for understanding the metabolic fate of compounds like PTT.

A review of analytical methods for tropane (B1204802) alkaloids highlights the use of various chromatographic techniques, including:

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this is a powerful tool for the analysis of volatile compounds. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not volatile. nih.govresearchgate.net

Capillary Electrophoresis (CE): Offers high separation efficiency and is another valuable method for analyzing tropane alkaloids. nih.gov

Thin-Layer Chromatography (TLC): A simpler, cost-effective method often used for initial screening. nih.gov

These methods are used to analyze various biological matrices, including blood, urine, saliva, and tissue samples, to detect and quantify tropane alkaloids and their metabolites. nih.gov The development of fast GC-MS methods has been particularly useful for the analysis of cocaine and related compounds in biological and plant materials. researchgate.net While specific chromatographic methods for the routine analysis of PTT in biological matrices are not detailed in the provided results, the established methods for other tropane alkaloids are directly applicable.

Table 4: Common Chromatographic Methods for Tropane Alkaloid Analysis

| Method | Principle | Common Detectors | Applications |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Analysis of volatile compounds, metabolite identification. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | UV-Vis, Mass Spectrometry (MS) | Analysis of a wide range of compounds, including non-volatile and thermally labile ones. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | UV-Vis, Laser-Induced Fluorescence (LIF) | High-efficiency separation of charged molecules. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Visual inspection, UV light | Screening and qualitative analysis. |

Future Trajectories and Unanswered Questions in 2 Propanoyl 3 4 Tolyl Tropane Research

Elucidation of Long-Term Neuroadaptive Changes Induced by Chronic Exposure

The long-term consequences of sustained interaction with the dopaminergic system are a critical area of inquiry for any novel psychoactive compound. For PTT, understanding the neuroadaptive changes following chronic exposure is paramount. Initial studies have shown that, unlike cocaine, a regimen of PTT use leads to a uniform downregulation of tyrosine hydroxylase protein and gene expression, the rate-limiting enzyme in dopamine (B1211576) synthesis. handwiki.orgwikipedia.org This suggests a distinct mechanism of neuroadaptation compared to cocaine.

Future research must delve deeper into these changes. Studies investigating the effects of chronic PTT administration on DAT density, dopamine receptor sensitivity (D1, D2, and D3 receptors), and other related signaling pathways are essential. For instance, research on the related compound RTI-121 has shown that chronic L-DOPA administration can initially increase and then decrease striatal RTI-121 binding, indicating dynamic regulation of the dopamine transporter. nih.gov Investigating similar time-dependent effects with chronic PTT exposure would provide invaluable insights into its long-term impact on dopaminergic homeostasis.

Comprehensive Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

While initial studies have established that PTT is significantly more potent and longer-acting than cocaine, a detailed characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is still required. researchgate.netnih.gov PTT's increased metabolic stability, attributed to the absence of the ester linkage found in cocaine, contributes to its extended duration of action. wikipedia.orgresearchgate.net

Comprehensive PK/PD modeling in various preclinical species would enable a more precise understanding of the relationship between PTT concentration in the brain and its behavioral and neurochemical effects. Key parameters to investigate include its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, determining the rate of dopamine transporter occupancy is crucial. Studies on related tropane (B1204802) analogs have shown that a slower onset of DAT occupancy may correlate with reduced abuse potential. jneurosci.orgnih.gov Ex vivo binding assays have already indicated that PTT has a significantly longer time of onset for DAT occupancy compared to cocaine (30 minutes versus 2 minutes). researchgate.net Further research should build on these findings to create robust models that can predict the compound's effects and inform potential therapeutic applications.

| Compound | Potency vs. Cocaine (DAT Binding) | Duration of Action | Time to Onset of DAT Occupancy | Key Structural Feature |

|---|---|---|---|---|

| 2-Propanoyl-3-(4-tolyl)tropane (PTT) | ~20 times more potent | Longer than cocaine | ~30 minutes | Lacks ester linkage |

| Cocaine | Baseline | Shorter than PTT | ~2 minutes | Contains ester linkage |

Investigation of Novel Receptor Interactions or Off-Target Effects

The primary pharmacological action of PTT is understood to be the blockade of the dopamine transporter. researchgate.netnih.gov It is reported to have increased selectivity for the norepinephrine (B1679862) transporter as well. handwiki.orgwikipedia.org However, a complete understanding requires a thorough investigation of its binding profile across a wide range of receptors and transporters to identify any potential off-target effects.

While studies on the closely related compound [¹²⁵I]RTI-121 suggest that it binds to known dopamine, norepinephrine, and serotonin (B10506) transporters without interacting with novel sites, a comprehensive screening of PTT is still necessary. rti.orgnih.gov This is particularly important for considering its potential as a therapeutic agent, where off-target interactions could lead to unforeseen side effects. Techniques such as radioligand binding assays against a broad panel of receptors and transporters would be instrumental in constructing a complete pharmacological profile of PTT.

Development of Advanced Analogues with Tuned Pharmacological Profiles

The tropane scaffold offers a versatile platform for chemical modification, allowing for the synthesis of analogues with fine-tuned pharmacological properties. Research into cocaine analogues has demonstrated that systematic alterations to the molecule, particularly at the 2β and 3β positions, can significantly impact potency and selectivity for monoamine transporters. emory.edu

Future research should focus on the rational design and synthesis of advanced analogues of PTT. By modifying the propanoyl group at the 2β position and the tolyl group at the 3β position, it may be possible to develop compounds with even greater selectivity for the dopamine transporter or with specific kinetic profiles, such as a slower onset or longer duration of action. For example, the development of RTI-113 and RTI-177, which exhibit high potency and a longer duration of action, showcases the potential for creating analogues with desirable properties for therapeutic use. nih.gov The goal would be to create compounds that retain the beneficial effects of DAT inhibition while minimizing potential abuse liability and other adverse effects.

| Position | Modification Impact | Example Modification | Reference |

|---|---|---|---|

| 2β Position | Large changes possible without loss of binding at DAT; can enhance specificity for DAT. | Substitution of methyl or ethyl ketone moieties for the ester linkage; use of isopropyl and phenyl esters. | emory.edu |

| 3β Position (Phenyl Substituents) | Substituents on the benzene (B151609) ring greatly affect potency. | 3,4-dichloro and 4-chloro-3-methyl substitutions resulted in high potency. | |

| Tropane Moiety (Nitrogen Position) | Moving the nitrogen atom from the 8 to the 6 or 7 position does not significantly reduce binding potency. | Alteration of the azabicyclic ring structure. |

Integration of Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. These approaches can provide profound insights into the molecular interactions between a ligand and its target, guiding the synthesis of novel compounds with enhanced properties.

For PTT research, the integration of these computational methods is a crucial future direction. Molecular docking studies can predict the binding orientation of PTT and its analogues within the dopamine transporter, helping to explain structure-activity relationships. sgul.ac.uknih.gov Furthermore, atomistic molecular dynamics simulations can reveal the conformational changes in the transporter upon ligand binding and provide insights into the mechanics of dopamine reuptake inhibition. nih.gov These in silico approaches, when used in conjunction with in vitro and in vivo experimental data, can accelerate the development of advanced analogues by allowing for the predictive screening of virtual compounds, thereby saving time and resources.

Q & A

Q. What synthetic methodologies are validated for producing PTT, and how do structural modifications impact its pharmacological profile?

PTT is synthesized via rhodium(II)-catalyzed reactions to introduce 2β-propanoyl and 3β-(4-tolyl) substituents onto the tropane scaffold. Key steps include carbenoid insertion and chiral resolution to ensure enantiomeric purity. Modifications to the acyl group (e.g., propanoyl vs. methyl ester) or aryl moiety (e.g., 4-tolyl vs. 4-fluorophenyl) significantly alter dopamine transporter (DAT) binding affinity and selectivity over serotonin/norepinephrine transporters (SERT/NET). Competitive binding assays using [³H]PTT in rat striatal tissue confirm these structure-activity relationships .

Q. How does PTT compare to cocaine in acute dopaminergic effects?

In vivo microdialysis in rats demonstrates that PTT (0.5 mg/kg, i.v.) induces a 300% increase in nucleus accumbens extracellular dopamine (DA), surpassing cocaine’s effect (1.5 mg/kg) by ~50%. This correlates with PTT’s higher DAT binding affinity (Ki = 2.3 nM vs. cocaine’s 89 nM) and prolonged occupancy (>7 hours vs. cocaine’s 1–2 hours). Behavioral assays show PTT’s locomotor stimulation lasts 7× longer, aligning with pharmacokinetic data .

Q. What experimental models are optimal for initial screening of PTT’s reinforcing efficacy?

Fixed-ratio (FR) self-administration in rodents is a primary screen. Rats trained on FR5 schedules show higher breakpoints for PTT (0.03 mg/kg/infusion) than cocaine (0.1 mg/kg/infusion), indicating greater reinforcing potency. Dose-response curves should include DAT/SERT/NET inhibition assays to exclude off-target effects .

Advanced Research Questions

Q. How do chronic PTT exposures alter neuroadaptations in mesolimbic pathways compared to cocaine?

Chronic PTT administration (10 days, 1 mg/kg/day) reduces tyrosine hydroxylase (TH) expression in the ventral tegmental area (VTA) by 40%, a effect not observed with cocaine. This suggests PTT’s prolonged DAT inhibition induces compensatory dopaminergic depletion. Use autoradiography with [³H]WIN 35,428 to map DAT density changes post-treatment .

Q. What methodologies resolve contradictions in PTT’s reinforcing efficacy across species?

While rhesus monkeys self-administer PTT at lower doses (0.001 mg/kg/infusion) than cocaine under progressive-ratio (PR) schedules, rodents show inverted U-shaped dose-response curves. Employ species-specific PR protocols (e.g., PR10 for monkeys vs. PR5 for rats) and control for pharmacokinetic differences via plasma half-life measurements (PTT: t₁/₂ = 4.2 h in monkeys vs. 2.8 h in rats) .

Q. Can PTT’s cerebral metabolic effects predict abuse liability?

[¹⁴C]2-deoxyglucose autoradiography in rats reveals PTT (0.5 mg/kg) increases glucose utilization in the prefrontal cortex (+35%) and amygdala (+28%), contrasting cocaine’s preferential activation of the striatum. Correlate these patterns with conditioned place preference (CPP) outcomes to assess regional specificity in reward pathways .

Methodological Challenges

Q. How do solubility and formulation impact PTT’s experimental reproducibility?

PTT’s naphthalenedisulfonate salt (water solubility: 12 mg/mL) is preferred for intravenous studies, while free-base forms require lipid emulsions for stability. Validate batch purity via HPLC-UV (λ = 254 nm) to avoid confounding results from degradation products (e.g., tropane-3-one) .

Q. What controls are critical when using [³H]PTT for in vitro binding studies?

Include cold displacers (e.g., GBR-12,909 for DAT, fluoxetine for SERT) to confirm ligand specificity. Pre-treat tissue with reserpine (5 mg/kg) to deplete vesicular DA stores, minimizing false positives from endogenous competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.